
(4-(((tert-Butildifenilsiloxi)metil)fenil)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol is a complex organic compound with a unique structure that includes a benzenemethanol core substituted with a tert-butyl group and a diphenylsilyl ether moiety
Aplicaciones Científicas De Investigación
(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to the stability of the silyl ether linkage.
Biology: Potential use in the synthesis of biologically active molecules where protection of hydroxyl groups is required.
Medicine: May be used in the development of pharmaceuticals where selective protection and deprotection of functional groups are necessary.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol typically involves the protection of the hydroxyl group of benzenemethanol using a silylating agent such as tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base like imidazole or pyridine to facilitate the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane and are performed under inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent control over reaction conditions to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Benzenecarboxaldehyde or benzoic acid.
Reduction: Benzene.
Substitution: Various substituted benzenemethanol derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol primarily involves the stability and reactivity of the silyl ether group. The silyl ether can be selectively cleaved under acidic or basic conditions, allowing for the controlled release of the hydroxyl group. This property is exploited in synthetic chemistry to protect alcohols during multi-step synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol, 4-(1,1-dimethylethyl)-: Similar structure but lacks the diphenylsilyl ether group.
Benzenemethanol, α-(1,1-dimethylethyl)-4-methyl-: Contains a methyl group instead of the diphenylsilyl ether.
Benzenemethanol, 4-(1-methylethyl)-, acetate: Contains an acetate group instead of the silyl ether.
Uniqueness
(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol is unique due to the presence of the diphenylsilyl ether group, which provides enhanced stability and selective reactivity compared to other similar compounds. This makes it particularly useful as a protecting group in organic synthesis .
Propiedades
IUPAC Name |
[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2Si/c1-24(2,3)27(22-10-6-4-7-11-22,23-12-8-5-9-13-23)26-19-21-16-14-20(18-25)15-17-21/h4-17,25H,18-19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBBTJZRJRFGME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453229 |
Source


|
| Record name | Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146952-73-0 |
Source


|
| Record name | Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
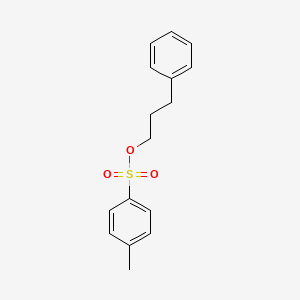
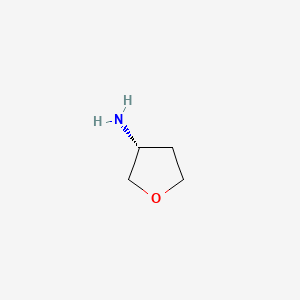
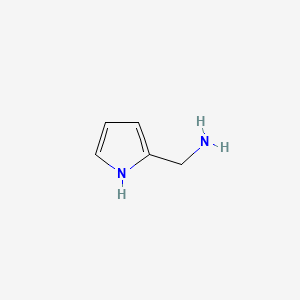

![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)
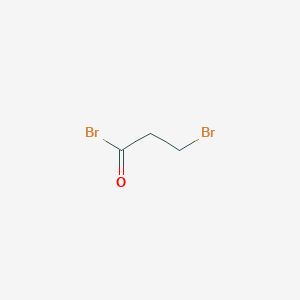
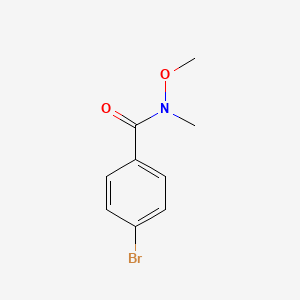
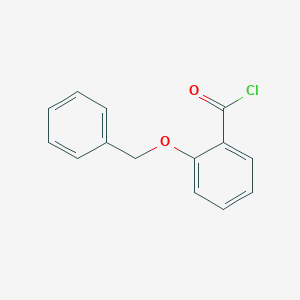
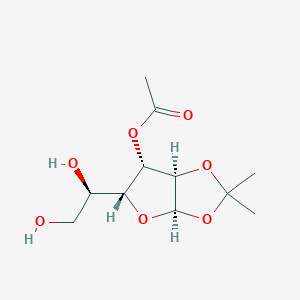
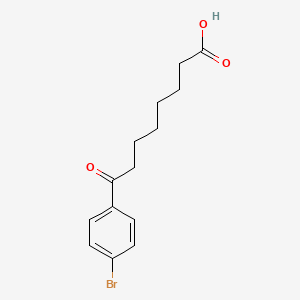


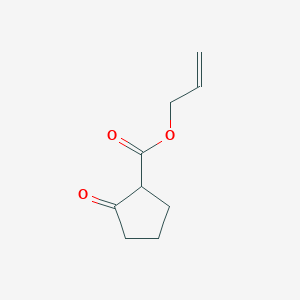
![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)
